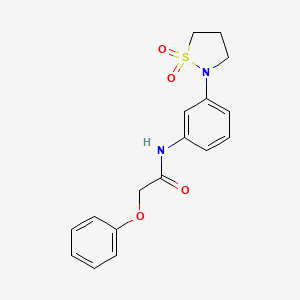

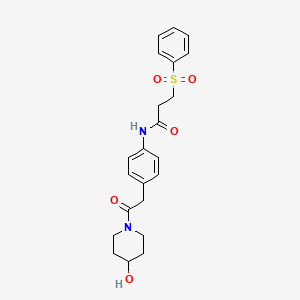

N-(1-cyano-1,2-dimethylpropyl)-2-(4-propylpiperazin-1-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

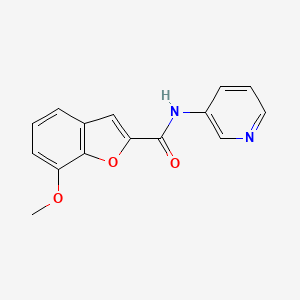

N-(1-cyano-1,2-dimethylpropyl)-2-(4-propylpiperazin-1-yl)propanamide, also known as CPP-115, is a compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of the enzyme, gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. The inhibition of GABA aminotransferase by CPP-115 leads to an increase in GABA levels, which has potential therapeutic applications in various neurological disorders.

Applications De Recherche Scientifique

Cyanation Methods and Derivatives

The development and optimization of cyanation processes for heteroarenes via C-H functionalization offer a route to aryl nitriles, a class of compounds relevant to the synthesis of various organic molecules, including pharmaceuticals. Ding and Jiao (2011) describe a palladium-catalyzed method using N,N-dimethylformamide (DMF) as a cyanide source for the direct cyanation of indoles and benzofurans, highlighting a novel approach to synthesizing aryl nitriles (Ding & Jiao, 2011).

Anticonvulsant Hybrid Compounds

Research into new hybrid anticonvulsant agents combines fragments of known antiepileptic drugs (AEDs) to create molecules with broad-spectrum activity. Kamiński et al. (2015) synthesized a series of propanamides and butanamides showing significant protective effects in preclinical seizure models, representing a promising direction for developing new treatments for epilepsy (Kamiński et al., 2015).

Ligand Synthesis for Coordination Chemistry

The synthesis of ligands with specific functional groups plays a crucial role in coordination chemistry, allowing for the construction of complexes with desired properties. Cheruzel et al. (2011) describe the synthesis of N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, a versatile reagent for preparing imidazole-amine ligands, showcasing the importance of tailored chemical synthesis in developing compounds for research and industrial applications (Cheruzel et al., 2011).

Novel Antidepressant Compounds

The search for new antidepressants has led to the design of compounds with dual mechanisms of action, such as the 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives. Martínez-Esparza et al. (2001) explored these compounds for their potential to enhance serotoninergic neurotransmission, indicating the ongoing effort to discover more effective and rapid treatments for depression (Martínez-Esparza et al., 2001).

Environmental Impact Studies

The impact of chemicals on the environment, especially those used as herbicides, is a critical area of research. Studies on the toxicity and degradation of triazine derivatives, such as atrazine, provide insights into their persistence in the environment and potential effects on human health. Tchounwou et al. (2000) investigated the acute toxicity of various triazines, contributing to the understanding of their environmental impact (Tchounwou et al., 2000).

Propriétés

IUPAC Name |

N-(2-cyano-3-methylbutan-2-yl)-2-(4-propylpiperazin-1-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N4O/c1-6-7-19-8-10-20(11-9-19)14(4)15(21)18-16(5,12-17)13(2)3/h13-14H,6-11H2,1-5H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCACNPOGMINHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1)C(C)C(=O)NC(C)(C#N)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(4-Bromophenyl)furan-2-yl]-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2589182.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[(2,3,4-trifluorophenyl)amino]acetamide](/img/structure/B2589188.png)

![3-[(3,4-Dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2589189.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-7H-purine-2-carboxylic acid](/img/structure/B2589195.png)

![2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine](/img/structure/B2589196.png)